molecular formula C15H20BNO2 B1593158 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 683229-61-0

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1593158
CAS No.: 683229-61-0
M. Wt: 257.14 g/mol
InChI Key: MCCCOWZSGBKRCG-UHFFFAOYSA-N
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Description

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing organic compound It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a boronate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 1-methylindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in Suzuki-Miyaura cross-coupling reactions. The reactions are usually carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and an organic solvent, such as tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to label biomolecules with boron, which can be useful in studying biological processes and interactions.

    Industry: The compound can be used in the production of advanced materials, such as boron-doped polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on the specific application and reaction it is involved in. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in biological and medicinal applications are still under investigation, but the compound’s ability to interact with specific enzymes or receptors through its boron-containing functional group is of particular interest.

Comparison with Similar Compounds

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other boronate ester-containing compounds, such as:

    1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an indole ring.

    1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.

    Phenylboronic acid pinacol ester: Contains a phenyl ring instead of an indole ring.

The uniqueness of this compound lies in its indole ring structure, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.

Biological Activity

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and receptor modulation. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a boron-containing moiety, which is significant for its biological interactions. The molecular formula is C15H20BNO2C_{15}H_{20}BNO_2 with a molecular weight of approximately 248.14 g/mol. Its structure includes an indole ring, known for its role in various biological processes.

Biological Activity Overview

This compound has been studied for its anticancer properties and selective receptor modulation . Notably, it has shown the ability to down-regulate estrogen receptors (ER), which are crucial in the development of hormone-dependent cancers.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer ActivityInhibits cancer cell proliferation by targeting estrogen receptors
Receptor ModulationSelectively down-regulates estrogen receptor alpha (ERα)
Mechanism of ActionPotentially alters signaling pathways involved in cell growth and survival

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds with boron functionalities exhibit potent anticancer activity. In vitro tests showed that these compounds significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through ER modulation .

Case Study 2: Receptor Interaction

Another investigation focused on the interaction of this compound with estrogen receptors. The results indicated that this compound selectively binds to ERα over ERβ, leading to decreased transcriptional activity associated with tumor growth .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Estrogen Receptor Pathway : By binding to ERα, the compound modulates gene expression linked to cell proliferation and apoptosis.
  • Boron Interaction : The presence of boron in the structure enhances the compound's ability to form stable complexes with biological targets, potentially increasing its efficacy .

Properties

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-10-17(5)13-9-7-6-8-11(12)13/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCCOWZSGBKRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630111
Record name 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683229-61-0
Record name 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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